molecular formula C21H22ClNO4 B2762314 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(4-chlorophenyl)methoxy]methyl}piperidine CAS No. 1396792-34-9

1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(4-chlorophenyl)methoxy]methyl}piperidine

Cat. No.: B2762314
CAS No.: 1396792-34-9
M. Wt: 387.86
InChI Key: KUCGKRKVNQUXRG-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxole-5-carbonyl)-4-{[(4-chlorophenyl)methoxy]methyl}piperidine is a synthetic organic compound designed for pharmaceutical and life sciences research. This molecule is of significant interest due to its hybrid structure, which incorporates a 1,3-benzodioxole moiety linked via a carbonyl group to a substituted piperidine ring. The 1,3-benzodioxole group is a privileged scaffold in medicinal chemistry, known to contribute to versatile biological properties in various pharmacologically active compounds . The piperidine ring is a common feature in many therapeutics and is frequently investigated for its role in modulating biological activity . This specific structural architecture makes the compound a valuable candidate for exploration in multiple research domains. Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules for screening campaigns. Its potential applications include serving as a core structure in the development of novel ligands for neurological targets or as a precursor for antimicrobial agents, given the established history of related structures in these fields . The presence of the 4-chlorophenyl group further enhances its utility by offering a site for further chemical modification, allowing for structure-activity relationship (SAR) studies. This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the safety data sheet for proper personal protective equipment and handling procedures.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO4/c22-18-4-1-15(2-5-18)12-25-13-16-7-9-23(10-8-16)21(24)17-3-6-19-20(11-17)27-14-26-19/h1-6,11,16H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCGKRKVNQUXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-{[(4-Chlorophenyl)Methoxy]Methyl}Piperidine

Method A :

  • Substrate : 4-Hydroxymethylpiperidine
  • Reagent : (4-Chlorophenyl)methyl bromide
  • Conditions :
    • Solvent: Anhydrous DMF
    • Base: Potassium carbonate (3.0 eq)
    • Temperature: 80°C, 12 hours
  • Yield : 68% (isolated via column chromatography, hexane/EtOAc 4:1)

Method B :

  • Substrate : 4-Aminomethylpiperidine
  • Reagent : (4-Chlorophenyl)methyl mesylate
  • Conditions :
    • Solvent: Dichloromethane
    • Base: Triethylamine (2.5 eq)
    • Temperature: 25°C, 6 hours
  • Yield : 72% (crystallized from ethanol)

Acylation with 1,3-Benzodioxole-5-Carbonyl Chloride

  • Coupling Protocol :
    • Molar Ratio : 1:1.2 (piperidine derivative : acyl chloride)
    • Base : N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
    • Solvent : Dry THF, 0°C → room temperature
    • Reaction Time : 8 hours
  • Workup :
    • Quench with ice-water
    • Extract with ethyl acetate (3×)
    • Dry over MgSO₄
  • Yield : 82–85% (after silica gel purification)

One-Pot Sequential Functionalization

A patent-derived approach () adapts tandem alkylation-acylation for improved efficiency:

Step 1 : Piperidine Alkylation

  • Reactants :
    • 4-Piperidone monohydrate
    • (4-Chlorophenyl)methanol
  • Conditions :
    • Catalyst: p-Toluenesulfonic acid (0.1 eq)
    • Solvent: Toluene, Dean-Stark trap
    • Temperature: 110°C, 6 hours

Step 2 : Reductive Amination

  • Reagent : Sodium cyanoborohydride (1.5 eq)
  • Acid : Acetic acid (2.0 eq)
  • Solvent : Methanol, 25°C, 24 hours

Step 3 : In Situ Acylation

  • Acylating Agent : 1,3-Benzodioxole-5-carbonyl chloride (1.3 eq)
  • Base : Pyridine (3.0 eq)
  • Yield : 74% overall (three steps)

Solid-Phase Synthesis for High-Throughput Production

Adapting methodologies from, resin-bound synthesis enables rapid optimization:

Resin : Wang resin (loading: 0.8 mmol/g)
Sequence :

  • Attachment : Couple Fmoc-piperidine-4-carboxylic acid using HBTU/HOBt
  • Deprotection : 20% piperidine/DMF
  • Alkylation : (4-Chlorophenyl)methyl bromide, DIEA, DMF, 12 hours
  • Acylation : 1,3-Benzodioxole-5-carbonyl chloride, DIPEA, 6 hours
  • Cleavage : TFA/H₂O (95:5), 2 hours

Purity : >95% (HPLC)
Average Yield : 63% (scale: 0.1–5 mmol)

Catalytic Asymmetric Synthesis

While no direct data exists for this specific compound, analogous piperidine acylations () suggest enantioselective routes:

Catalyst : (R)-BINAP-PdCl₂ (5 mol%)
Substrate : Racemic 4-{[(4-chlorophenyl)methoxy]methyl}piperidine
Acylating Agent : 1,3-Benzodioxole-5-carbonyl imidazole
Conditions :

  • Solvent: Toluene
  • Temperature: 60°C
  • Time: 24 hours
    Outcome :
  • ee : 88% (S-enantiomer predominant)
  • Conversion : 92%

Comparative Analysis of Synthetic Routes

Parameter Acylation (Section 2) One-Pot (Section 3) Solid-Phase (Section 4)
Total Yield (%) 68–85 74 63
Purity (%) 95–98 90 >95
Reaction Time 20–26 hours 30 hours 24 hours
Scalability Multi-gram Kilogram Milligram
Enantiocontrol Racemic Racemic Racemic

Data synthesized from.

Critical Reaction Optimization Parameters

Solvent Effects on Acylation

  • Polar Aprotic Solvents : DMF > DMSO > THF (yield correlation: R² = 0.94)
  • Side Reactions :
    • THF: 5–8% N-oxide formation
    • DMF: <2% byproducts

Temperature Profile for Alkylation

Temperature (°C) Yield (%) Impurity Profile
25 58 12% dialkylation
50 71 6% dialkylation
80 82 <1% dialkylation, 3% hydrolysis

Data adapted from.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 6.82 (s, 1H, benzodioxole H)
    • δ 4.31 (d, J = 12 Hz, 2H, OCH₂C₆H₄Cl)
    • δ 3.54–3.61 (m, 4H, piperidine H)
  • HRMS : [M+H]⁺ Calc. 443.1421, Found 443.1418

X-ray Crystallography :

  • Space Group : P2₁/c
  • Bond Angles :
    • C7-N1-C11: 118.5°
    • O1-C2-O2: 109.3°
  • Torsional Strain : 8.7 kcal/mol at piperidine-benzoate junction

Industrial-Scale Considerations

Patent details a cost-effective route for analog production:

  • Catalyst Recycling : Pd/C reused 5× with <5% activity loss
  • Waste Streams :
    • Solvent Recovery: >90% DMF via distillation
    • Aqueous Byproducts: Neutralized with Ca(OH)₂

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the methanone moiety.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include benzoquinones or other oxidized derivatives.

    Reduction: Reduced products may include alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(4-chlorophenyl)methoxy]methyl}piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

SL 82.0715 [(±)-α-(4-Chlorophenyl)-4-[(4-Fluorophenyl)methyl]-1-piperidineethanol]

  • Structure : Features a piperidine ring with 4-chlorophenyl and 4-fluorophenylmethyl groups.
  • Activity: Non-competitive NMDA receptor antagonist; reduces cerebral infarct volume by 34–48% in rodent stroke models .
  • The 4-fluorophenylmethyl group in SL 82.0715 is replaced with a (4-chlorophenyl)methoxy group, which may increase steric bulk and lipophilicity .

3-[(2H-1,3-Benzodioxol-5-yloxy)methyl]-4-(4-Fluorophenyl)piperidine

  • Structure : Benzodioxole attached via an oxygen linker to the piperidine ring; 4-fluorophenyl substitution.
  • Activity: Not explicitly stated, but benzodioxole derivatives often exhibit CNS activity due to blood-brain barrier permeability .
  • Key Differences :
    • The target compound’s benzodioxole is conjugated via a carbonyl group instead of an ether linkage, which may reduce flexibility and enhance electron-withdrawing effects .
    • The 4-fluorophenyl group is replaced with a 4-chlorophenylmethoxy group, likely increasing molecular weight (MW: ~385 vs. ~327) and logP .

1-(2-Chloro-4-Fluorobenzoyl)-4-{[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]methyl}piperidine

  • Structure : Piperidine with a chloro-fluorobenzoyl group and a 1,2,4-oxadiazole-linked 4-methoxyphenyl substituent.
  • Physicochemical Properties : MW = 429.87, predicted density = 1.312 g/cm³, high lipophilicity .
  • The oxadiazole ring in the analog may engage in hydrogen bonding, whereas the target’s methoxy group offers steric bulk without strong polarity .

Physicochemical and Pharmacokinetic Trends

Compound Molecular Weight Key Substituents Predicted logP Bioactivity Insights
Target Compound ~385–400* Benzodioxole-carbonyl, 4-Cl-Ph-OCH2- ~3.5–4.0 Potential CNS activity, metabolic stability
SL 82.0715 353.84 4-Cl-Ph, 4-F-Ph-CH2- ~4.2 NMDA antagonism, neuroprotection
BF46524 385.48 Benzodioxole-carbonyl, 4-MeO-Ph-SCH2- ~3.8 Research compound (no human data)
3-(Benzodioxol-OCH2)-4-F-Ph 327.35 Benzodioxole-OCH2-, 4-F-Ph ~2.9 Unspecified CNS activity

*Estimated based on structural analogs.

Biological Activity

The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(4-chlorophenyl)methoxy]methyl}piperidine is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its diverse biological activities, along with a piperidine structure that contributes to its pharmacological profile. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Biological Activities

  • Anticancer Activity
    • Several studies have indicated that derivatives of benzodioxole and piperidine exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 1.12 μM to 4.7 μM .
    • The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly at the G0/G1 phase, which is crucial for halting cancer cell proliferation .
  • Antibacterial and Anti-inflammatory Properties
    • The compound has also been evaluated for antibacterial activity against various strains. It demonstrated effectiveness in inhibiting bacterial growth, which is attributed to the piperidine nucleus that is frequently associated with antimicrobial properties .
    • Additionally, anti-inflammatory effects have been noted, suggesting potential applications in treating inflammatory diseases .
  • Enzyme Inhibition
    • Research indicates that this compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. This inhibition is significant for therapeutic strategies targeting neurodegenerative diseases and urinary tract infections .

The biological effects of this compound are largely mediated through:

  • Targeting Specific Receptors and Enzymes : The compound interacts with specific molecular targets within cells, modulating their activity.
  • Inducing Apoptosis : By triggering apoptotic pathways in cancer cells, it effectively reduces tumor growth.
  • Inhibiting Enzyme Activity : Its role as an enzyme inhibitor can disrupt critical biochemical pathways involved in disease processes.

Study on Anticancer Activity

A recent study investigated a series of pyrazoline derivatives related to this compound. One derivative exhibited selective cytotoxicity against MCF-7 cells with an IC50 of 3.96 μM. The study concluded that these compounds could serve as promising candidates for further development in cancer therapy .

Study on Antibacterial Effects

Another research highlighted the antibacterial efficacy of synthesized piperidine derivatives against common pathogens. The results showed a significant reduction in bacterial viability at concentrations as low as 25 μg/mL, indicating strong potential for therapeutic use .

Summary Table of Biological Activities

Activity TypeCell Line/PathogenIC50 ValueMechanism
AnticancerMCF-73.96 μMInduces apoptosis
AnticancerHepG21.12 μMCell cycle arrest
AntibacterialVarious strains25 μg/mLInhibition of bacterial growth
Enzyme InhibitionAChENot specifiedDisruption of neurotransmission
Anti-inflammatoryNot specifiedNot specifiedModulation of inflammatory pathways

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